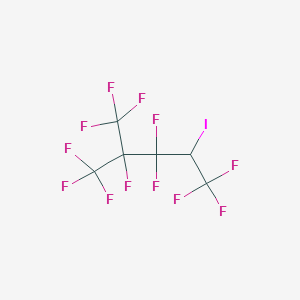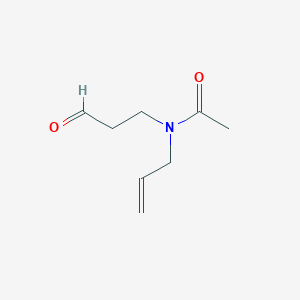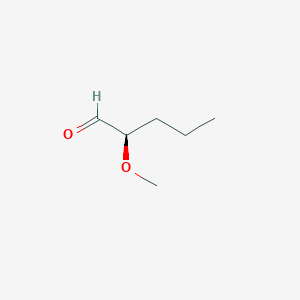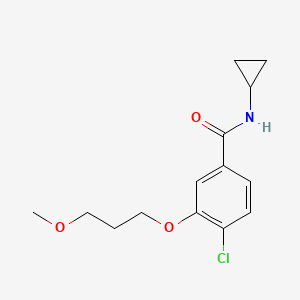![molecular formula C15H10F2N2O2 B14186407 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- CAS No. 875577-67-6](/img/structure/B14186407.png)
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach is the diazotization of ortho-aminobenzacetamides, which provides a direct route to 1H-indazole-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions . Additionally, solvent-free and catalyst-free conditions have been explored to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
科学的研究の応用
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- has several scientific research applications:
作用機序
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as protein kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
1H-Indazole-3-carboxylic acid methyl ester: Another indazole derivative with similar structural features but different functional groups.
Indazole-3-carboxylic acid: Lacks the 2,4-difluorophenylmethyl group, offering different reactivity and biological properties.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]- is unique due to the presence of the 2,4-difluorophenylmethyl group, which enhances its biological activity and specificity. This modification can improve the compound’s binding affinity to target enzymes and increase its potential as a therapeutic agent .
特性
CAS番号 |
875577-67-6 |
|---|---|
分子式 |
C15H10F2N2O2 |
分子量 |
288.25 g/mol |
IUPAC名 |
1-[(2,4-difluorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChIキー |
ITZKRYFUROMVQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


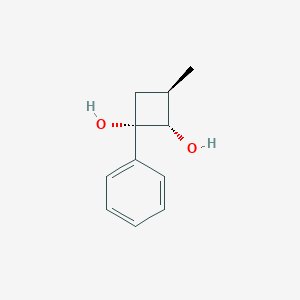
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
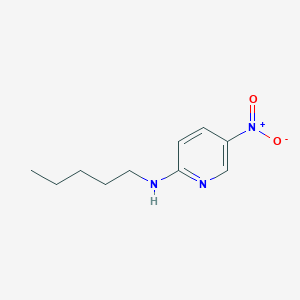
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
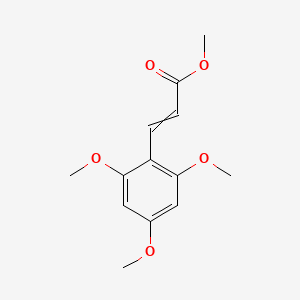
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
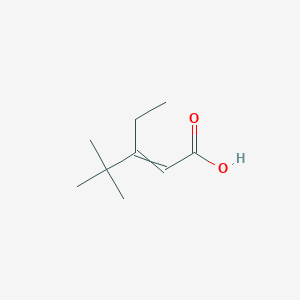
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
